molecular formula C27H33N3O B3597615 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol

2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol

Cat. No.: B3597615
M. Wt: 415.6 g/mol
InChI Key: FSMOGYAYOBTPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidine ring substituted with benzyl groups and a phenol ring substituted with a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidine Ring: This step involves the reaction of benzylamine with formaldehyde and a secondary amine to form the imidazolidine ring.

    Substitution on the Phenol Ring: The phenol ring is then substituted with a diethylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced to form secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted imidazolidine and phenol derivatives.

Scientific Research Applications

2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dibenzylimidazolidin-2-yl)-5-(dimethylamino)phenol
  • 2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)aniline

Uniqueness

2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazolidine ring and a diethylamino-substituted phenol ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O/c1-3-28(4-2)24-15-16-25(26(31)19-24)27-29(20-22-11-7-5-8-12-22)17-18-30(27)21-23-13-9-6-10-14-23/h5-16,19,27,31H,3-4,17-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMOGYAYOBTPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
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2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
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2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
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2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
Reactant of Route 5
2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
Reactant of Route 6
2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol

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